
4-(2,3,4-Trifluorobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4-Trifluorobenzyl)piperidine is a chemical compound with the molecular formula C12H14F3N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorobenzyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trifluorobenzyl)piperidine typically involves the reaction of 2,3,4-trifluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,3,4-Trifluorobenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluorobenzyl group to a difluorobenzyl or monofluorobenzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Difluorobenzyl or monofluorobenzyl derivatives
Substitution: Various N-substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-(2,3,4-Trifluorobenzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3,4-Trifluorobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluorobenzyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorobenzyl)piperidine
- 4-(2,4-Difluorobenzyl)piperidine
- 4-(3,4-Difluorobenzyl)piperidine
Comparison
4-(2,3,4-Trifluorobenzyl)piperidine is unique due to the presence of three fluorine atoms on the benzyl group, which can significantly alter its electronic properties and reactivity compared to similar compounds with fewer fluorine atoms. This trifluorinated derivative may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets, making it a valuable compound in drug discovery and materials science.
Eigenschaften
Molekularformel |
C12H14F3N |
|---|---|
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
4-[(2,3,4-trifluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-10-2-1-9(11(14)12(10)15)7-8-3-5-16-6-4-8/h1-2,8,16H,3-7H2 |
InChI-Schlüssel |
LWIBRTSIKVOOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=C(C(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


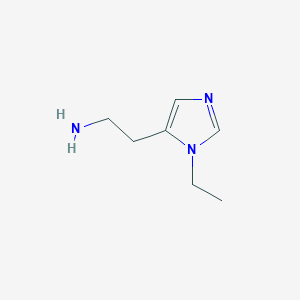
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
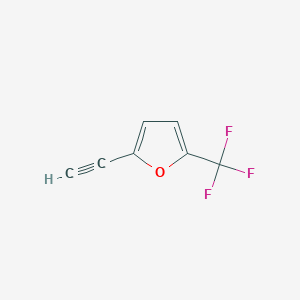
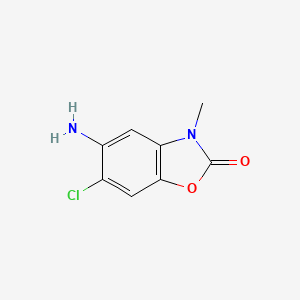
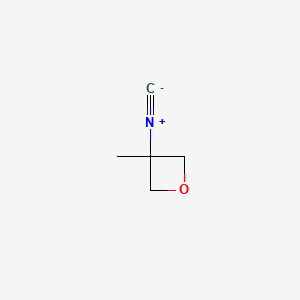
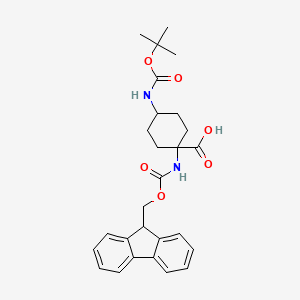
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
